Wybutosine

Description

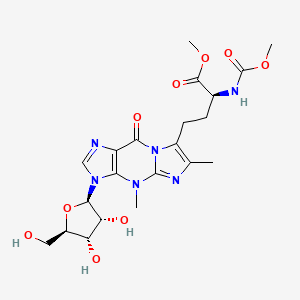

Structure

2D Structure

3D Structure

Properties

CAS No. |

55196-46-8 |

|---|---|

Molecular Formula |

C21H28N6O9 |

Molecular Weight |

508.5 g/mol |

IUPAC Name |

methyl (2S)-4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-2-(methoxycarbonylamino)butanoate |

InChI |

InChI=1S/C21H28N6O9/c1-9-11(6-5-10(19(32)34-3)24-21(33)35-4)27-17(31)13-16(25(2)20(27)23-9)26(8-22-13)18-15(30)14(29)12(7-28)36-18/h8,10,12,14-15,18,28-30H,5-7H2,1-4H3,(H,24,33)/t10-,12+,14+,15+,18+/m0/s1 |

InChI Key |

QAOHCFGKCWTBGC-QHOAOGIMSA-N |

Isomeric SMILES |

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)CC[C@@H](C(=O)OC)NC(=O)OC |

Canonical SMILES |

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)CCC(C(=O)OC)NC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Critical Role of Wybutosine in tRNA-Phe: A Technical Guide to its Function, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Published: November 30, 2025

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are essential for the fidelity and efficiency of protein synthesis. Among the more than 100 known modifications, Wybutosine (yW) stands out due to its complex structure and critical function. Found exclusively at position 37, immediately 3' to the anticodon of eukaryotic and archaeal phenylalanine tRNA (tRNA-Phe), this compound is a hypermodified guanosine derivative. Its tricyclic core and elaborate side chain are crucial for stabilizing codon-anticodon interactions, thereby preventing ribosomal frameshifting and ensuring the accurate translation of genetic information.[1][2][3][4][5] Dysregulation of the intricate, multi-enzyme pathway responsible for its biosynthesis has been linked to various pathological states, including cancer and viral infections, making the pathway a potential target for therapeutic intervention. This guide provides an in-depth overview of this compound's function, its complex biosynthesis, and the experimental protocols used to study its role in translational fidelity.

Introduction: The Significance of tRNA Modifications

Transfer RNAs are central to protein synthesis, acting as adapter molecules that interpret the messenger RNA (mRNA) code and deliver the corresponding amino acids to the ribosome. The function of tRNA is fine-tuned by a vast array of post-transcriptional chemical modifications. These modifications, particularly those in the anticodon stem-loop (ASL), are critical for decoding accuracy. Modifications at the wobble position (34) and the purine at position 37 are especially important for maintaining translational fidelity.

This compound (yW) is one of the most structurally complex tRNA modifications, located at position 37 of tRNA-Phe. Its presence is conserved in most eukaryotes and archaea. The modification is vital for stabilizing the codon-anticodon pairing, particularly for the slippery UUU and UUC codons of phenylalanine, and functions as a crucial guard against ribosomal frameshifting. The absence or hypomodification of this compound can lead to translational errors, the production of aberrant proteins, and the dysregulation of gene expression through nonsense-mediated decay (NMD).

Core Function of this compound in Translational Fidelity

The primary role of this compound is to ensure the accuracy and efficiency of translation at phenylalanine codons. It achieves this through two main mechanisms:

-

Stabilization of Codon-Anticodon Interaction : The large, aromatic structure of this compound enhances base-stacking interactions with the adjacent nucleotides of the anticodon loop (A36 and A38). This stacking restricts the flexibility of the anticodon, locking it into an optimal conformation for stable binding to the corresponding codon in the ribosomal A-site. This stabilization is critical for efficient decoding.

-

Prevention of Programmed Ribosomal Frameshifting (-1 PRF) : The phenylalanine codons, UUU and UUC, are prone to ribosomal slippage, which can cause a -1 shift in the reading frame. This compound at position 37 acts as a mechanical block, preventing this slippage and maintaining the correct reading frame. In the absence of this compound, the incidence of -1 programmed ribosomal frameshifting (PRF) increases significantly. This is particularly relevant for viruses like HIV, which utilize -1 PRF for the expression of their proteins and show a tropism for proliferating T cells where this compound levels can be reduced.

The this compound Biosynthesis Pathway

This compound is not directly encoded in the genome; it is synthesized on the tRNA molecule through a sequential, multi-step enzymatic pathway starting from a guanosine residue at position 37. This process involves a series of highly specialized enzymes that build the complex structure piece by piece. The key steps and enzymes in eukaryotes are detailed below.

Caption: The eukaryotic this compound (yW) biosynthesis pathway on tRNA-Phe.

Table 1: Key Enzymes in the Eukaryotic this compound Biosynthesis Pathway

| Enzyme | Gene (Yeast) | Substrate (on tRNA-Phe) | Product (on tRNA-Phe) | Core Function |

|---|---|---|---|---|

| TRM5 | TRM5 | Guanosine-37 (G) | 1-methylguanosine (m¹G) | N¹-methylation of guanosine. |

| TYW1 | TYW1 | m¹G-37 | 4-demethylwyosine (imG-14) | A Radical-SAM enzyme that forms the tricyclic core. Requires an Fe-S cluster. |

| TYW2 | TYW2 | imG-14 | 7-aminocarboxypropyl-demethylwyosine (yW-86) | Transfers the α-amino-α-carboxypropyl (acp) group from S-adenosylmethionine (SAM). |

| TYW3 | TYW3 | yW-86 | 7-aminocarboxypropyl-wyosine (yW-72) | Catalyzes N⁴-methylation of the tricyclic core. |

| TYW4 | TYW4 | yW-72 -> yW-58 -> yW | This compound (yW) | A bifunctional enzyme that performs carboxymethylation and methoxycarbonylation of the side chain. |

| TYW5 | TYW5 | yW derivatives | Hydroxythis compound (OHyW) | A hydroxylase that can further modify this compound derivatives. |

Quantitative Effects of this compound Deficiency

The absence of a fully modified this compound nucleoside has significant and measurable consequences on translation. Epigenetic silencing or knockout of genes in the biosynthesis pathway, such as TYW2, leads to an accumulation of precursor modifications and a dramatic increase in translational errors.

Caption: Logical flow of translation with and without functional this compound.

Table 2: Consequences of this compound Pathway Disruption

| Condition | Key Defect | Primary Consequence | Downstream Effect | Associated Pathology |

|---|---|---|---|---|

| TYW1 Knockout | Failure to form tricyclic core; accumulation of m¹G. | Drastically reduced translational efficiency of genes with UUU codons. | Impaired cellular differentiation (e.g., embryonic stem cells to neurons). | Developmental defects. |

| TYW2 Epigenetic Silencing | Accumulation of imG-14 precursor. | Increased -1 ribosomal frameshifting. | Dysregulation of mRNA abundance via NMD; altered expression of key cancer genes (e.g., ROBO1). | Colon Cancer; poor clinical outcome. |

| Reduced yW levels during T cell activation | Natural reduction in yW modification. | Increased potential for proteome-wide frameshifting. | Creates a favorable environment for viruses like HIV that rely on -1 PRF for replication. | HIV-1 tropism. |

Experimental Protocols and Methodologies

Studying the function of this compound requires specialized techniques to detect the modification, quantify its abundance, and measure its impact on translation.

Analysis of tRNA Modifications by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying tRNA nucleosides.

Protocol Outline:

-

tRNA Isolation : Isolate total RNA from cells or tissues of interest. Purify the tRNA fraction using methods like anion-exchange chromatography or specialized kits.

-

tRNA Digestion : Digest the purified tRNA to single nucleosides using a cocktail of enzymes, typically Nuclease P1 followed by bacterial alkaline phosphatase.

-

LC Separation : Inject the nucleoside mixture onto a reverse-phase C18 column. Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., ammonium acetate and acetonitrile).

-

MS/MS Detection : Analyze the eluting nucleosides using a mass spectrometer operating in positive ion mode. Use selected reaction monitoring (SRM) to specifically detect and quantify this compound and its precursors based on their unique parent and fragment ion masses.

-

Quantification : Normalize the peak area of the target nucleoside (e.g., OHyW) to that of a stable, unmodified nucleoside (e.g., adenosine) to determine its relative abundance.

Measurement of Ribosomal Frameshifting

The dual-luciferase reporter assay is a widely used method to quantify the frequency of programmed ribosomal frameshifting events in living cells.

Protocol Outline:

-

Plasmid Construction : Clone a "slippery" sequence of interest (e.g., a known viral or cellular frameshift site) between the Renilla (RLuc) and Firefly (FLuc) luciferase genes in a reporter plasmid. The FLuc gene should be in the -1 frame relative to the RLuc gene. A control plasmid without the slippery sequence (in-frame FLuc) is also required.

-

Cell Transfection : Transfect the reporter plasmids into the cells being studied (e.g., cells with and without TYW2 expression).

-

Cell Lysis and Luciferase Assay : After 24-48 hours, lyse the cells and measure the RLuc and FLuc activities sequentially using a luminometer and a dual-luciferase assay kit.

-

Calculation of Frameshift Efficiency : The frameshift efficiency is calculated as the ratio of FLuc to RLuc activity from the frameshift reporter, normalized to the ratio from the in-frame control plasmid. An increase in this efficiency indicates a higher rate of -1 PRF.

Caption: Experimental workflow for a dual-luciferase frameshift reporter assay.

Clinical Relevance and Drug Development

The critical role of this compound in maintaining translational fidelity makes its biosynthetic pathway a point of interest in disease and drug development.

-

Oncology : The discovery that TYW2, a key enzyme in the pathway, is silenced via promoter hypermethylation in colorectal cancer provides a direct link between tRNA hypomodification and malignancy. The resulting increase in frameshifting can alter the expression of crucial regulatory proteins, and the loss of TYW2 is associated with enhanced cell migration and poor clinical outcomes. This raises the possibility of using the methylation status of TYW2 as a prognostic biomarker.

-

Infectious Disease : The reliance of viruses like HIV on -1 PRF suggests that the this compound pathway could be a target for antiviral therapies. Modulating the activity of TYW enzymes could potentially disrupt the viral life cycle.

-

Drug Resistance : Changes in tRNA modification patterns, including the substitution of hydroxythis compound (OHyW) with its precursor imG-14, have been observed in cancer cell lines that have acquired resistance to taxol. This suggests that the translational reprogramming caused by tRNA modification changes may be a mechanism of drug resistance.

Conclusion

This compound is far more than a simple chemical decoration on tRNA-Phe; it is a highly evolved molecular machine essential for the accurate translation of the genetic code. Its complex, multi-enzyme biosynthesis produces a structure perfectly tailored to stabilize codon-anticodon interactions and prevent disastrous shifts in the ribosomal reading frame. The disruption of this pathway, as seen in cancer and during certain physiological states, underscores its importance in cellular health. For researchers and drug developers, a deep understanding of this compound's function and biosynthesis opens new avenues for diagnostics, prognostic biomarkers, and novel therapeutic strategies targeting the intricate world of translational control.

References

Wybutosine: A Hypermodified Nucleoside at the Crossroads of Translational Fidelity

An In-depth Technical Guide on the Core Biology, Biochemistry, and Therapeutic Potential of Wybutosine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (yW) is a structurally complex, hypermodified guanosine nucleoside found at position 37 of phenylalanine transfer RNA (tRNAPhe) in eukaryotes and archaea.[1][2] Located adjacent to the anticodon, this intricate modification plays a critical role in maintaining translational fidelity by stabilizing the codon-anticodon interaction and preventing ribosomal frameshifting.[1][2] The biosynthesis of this compound is a multi-step enzymatic process involving a dedicated set of enzymes, the tRNA-yW synthesizing proteins (TYW). Deficiencies in this pathway have been linked to various pathological conditions, including cancer, highlighting the potential of these enzymes as novel drug targets. This technical guide provides a comprehensive overview of the core aspects of this compound biology, including its biosynthesis, function, and the experimental methodologies used for its study.

The Crucial Role of this compound in Translation

The primary function of this compound is to ensure the accuracy of protein synthesis. Its bulky, hydrophobic, and tricyclic structure provides significant stacking interactions with adjacent bases in the anticodon loop of tRNAPhe. This structural reinforcement is crucial for:

-

Stabilizing Codon-Anticodon Pairing: this compound enhances the stability of the interaction between the GAA anticodon of tRNAPhe and its cognate phenylalanine codons (UUU and UUC) on the ribosome.[1] This increased stability is essential for efficient and accurate decoding of the messenger RNA (mRNA).

-

Preventing Ribosomal Frameshifting: The rigid conformation of the anticodon loop conferred by this compound is a critical deterrent to ribosomal slippage. In the absence of this compound, the ribosome is more prone to shifting its reading frame, leading to the synthesis of non-functional or truncated proteins. This function is particularly important in the translation of sequences that are inherently prone to frameshifting.

The this compound Biosynthetic Pathway

The synthesis of this compound from a standard guanosine residue in the tRNAPhe transcript is a sequential process catalyzed by a series of enzymes. In Saccharomyces cerevisiae, this pathway involves five key enzymes: TRM5, TYW1, TYW2, TYW3, and TYW4.

Table 1: Enzymes and Intermediates in the this compound Biosynthetic Pathway in S. cerevisiae

| Step | Enzyme | Substrate | Product | Cofactor(s) | Function |

| 1 | TRM5 | Guanosine-37 (G) | 1-methylguanosine (m¹G) | S-adenosylmethionine (SAM) | N1-methylation of guanosine. |

| 2 | TYW1 | m¹G | 4-demethylwyosine (imG-14 or yW-187) | SAM, Pyruvate, FMN | Formation of the tricyclic core. |

| 3 | TYW2 | imG-14 | 7-aminocarboxypropyl-demethylwyosine (yW-86) | S-adenosylmethionine (SAM) | Transfer of an α-amino-α-carboxypropyl group. |

| 4 | TYW3 | yW-86 | 7-aminocarboxypropyl-wyosine (yW-72) | S-adenosylmethionine (SAM) | N4-methylation. |

| 5a | TYW4 | yW-72 | 7-(methoxycarbonylamino)-4-(methoxycarbonyl)-propyl-wyosine (yW-58) | S-adenosylmethionine (SAM) | Methylation of the α-carboxy group. |

| 5b | TYW4 | yW-58 | This compound (yW) | S-adenosylmethionine (SAM), CO₂ | Methoxycarbonylation of the α-amino group. |

Note: The nomenclature yW-X refers to an intermediate with a mass X Daltons less than that of the final this compound.

Caption: this compound biosynthetic pathway in S. cerevisiae.

Quantitative Insights into this compound Function

While extensive qualitative data exists for the function of this compound, quantitative data is more limited. The following tables summarize the available quantitative information.

Table 2: Thermodynamic Stability of Codon-Anticodon Interaction

| tRNAPhe Modification Status | Codon | Binding Free Energy (kcal/mol) |

| With this compound | UUC | -18.60 |

| Without this compound | UUC | -10.53 |

| With this compound | UUU | -13.81 |

| Without this compound | UUU | -9.11 |

Data derived from molecular dynamics simulations. A more negative value indicates a more stable interaction.

Table 3: Ribosomal Frameshifting Efficiency

| Genetic Context | Modification Status of tRNAPhe at position 37 | -1 Frameshifting Efficiency (%) |

| HIV-1 frameshift signal | This compound present (Wild-type) | Baseline |

| HIV-1 frameshift signal | m¹G (Lack of this compound) | Increased |

Table 4: Enzymatic Parameters

| Enzyme | Substrate | Km | kcat |

| TYW1 | m¹G-tRNAPhe | Not Reported | Not Reported |

| TYW2 | imG-14-tRNAPhe | Not Reported | Not Reported |

| TYW3 | yW-86-tRNAPhe | Not Reported | Not Reported |

| TYW4 | yW-72-tRNAPhe | Not Reported | Not Reported |

Note: Detailed kinetic parameters for the TYW enzymes are not yet available in the published literature.

Experimental Protocols

The study of this compound and its biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques.

Analysis of this compound and its Intermediates by Mass Spectrometry

This protocol outlines the general workflow for identifying and quantifying this compound and its precursors in yeast.

Caption: Workflow for mass spectrometry-based analysis.

Detailed Methodology:

-

Yeast Culture and RNA Extraction: Grow S. cerevisiae strains (wild-type and relevant TYW gene deletion mutants) to mid-log phase. Harvest cells and extract total RNA using a standard method such as hot acid-phenol extraction.

-

tRNA Purification: Isolate the tRNA fraction from the total RNA. This can be achieved by methods such as anion-exchange high-performance liquid chromatography (HPLC).

-

Enzymatic Digestion:

-

For Nucleoside Analysis: Digest the purified tRNA to individual nucleosides using nuclease P1.

-

For Oligonucleotide Analysis (T1 mapping): Digest the purified tRNA with RNase T1, which cleaves after guanosine residues, to generate specific fragments including the anticodon loop.

-

-

LC-MS/MS Analysis:

-

Separate the resulting nucleosides or oligonucleotides using reverse-phase HPLC.

-

Analyze the eluate by electrospray ionization tandem mass spectrometry (ESI-MS/MS).

-

Monitor for the expected mass-to-charge (m/z) ratios of this compound, its intermediates, and the corresponding tRNA fragments.

-

-

Data Analysis: Compare the mass spectra from wild-type and deletion strains. The absence of a specific modification in a deletion strain, and the accumulation of its precursor, helps to assign the function of the deleted gene.

In Vitro Reconstitution of this compound Synthesis

This protocol describes the reconstitution of the later steps of the this compound biosynthetic pathway using purified recombinant enzymes.

Detailed Methodology:

-

Preparation of Substrate tRNA: Purify the undermodified tRNAPhe intermediate from the appropriate yeast deletion strain (e.g., yW-86-containing tRNA from a ΔTYW3 strain).

-

Expression and Purification of Recombinant TYW Proteins:

-

Clone the open reading frames of S. cerevisiae TYW2, TYW3, and TYW4 into expression vectors with an affinity tag (e.g., His-tag).

-

Overexpress the proteins in a suitable host (e.g., E. coli or yeast).

-

Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by further purification steps like ion-exchange or size-exclusion chromatography if necessary.

-

-

In Vitro Reaction:

-

Set up a reaction mixture containing:

-

Purified substrate tRNA (e.g., yW-86-tRNAPhe)

-

Purified recombinant enzyme (e.g., TYW3)

-

S-adenosylmethionine (SAM) as a methyl/aminocarboxypropyl donor

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

-

Analysis of the Product:

-

Stop the reaction and purify the tRNA.

-

Digest the tRNA with RNase T1 and analyze the resulting fragments by LC-MS/MS to detect the formation of the expected product (e.g., yW-72).

-

Ribosomal Frameshifting Assay

A dual-luciferase reporter assay is a common method to quantify the frequency of ribosomal frameshifting in vivo.

References

The Critical Role of Wybutosine in Stabilizing Codon-Anticodon Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wybutosine (yW) is a hypermodified guanosine analog found at position 37 of phenylalanine transfer RNA (tRNAPhe) in eukaryotes and archaea. Its strategic location, immediately adjacent to the anticodon, plays a pivotal role in ensuring the fidelity and efficiency of protein synthesis. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its mechanism of action in stabilizing codon-anticodon interactions, and its critical function in preventing ribosomal frameshifting. Detailed experimental protocols for the study of this compound and quantitative data on its functional impact are presented to facilitate further research and therapeutic development.

Introduction

The accurate translation of the genetic code is fundamental to all life. Transfer RNAs (tRNAs) are central to this process, acting as adaptor molecules that recognize specific codons on messenger RNA (mRNA) and deliver the corresponding amino acids to the growing polypeptide chain. The fidelity of this process is heavily reliant on the precise interaction between the mRNA codon and the tRNA anticodon. Post-transcriptional modifications of tRNA nucleosides, particularly in and around the anticodon loop, are crucial for maintaining this accuracy.

This compound, a tricyclic nucleoside with a complex side chain, is one of the most intricate tRNA modifications known.[1][2][3] It is exclusively found at position 37 of tRNAPhe, which reads the UUU and UUC codons for phenylalanine.[1][3] The presence of this compound is not essential for the aminoacylation of tRNAPhe but is critical for stabilizing the codon-anticodon duplex within the ribosomal A site, thereby preventing errors in reading frame maintenance. This guide delves into the molecular intricacies of this compound's function, its biosynthesis, and the experimental methodologies used to investigate its role in translation.

The this compound Biosynthetic Pathway

The synthesis of this compound from a standard guanosine residue at position 37 of the tRNAPhe transcript is a multi-step enzymatic process involving a cascade of specialized enzymes. The pathway is highly conserved in eukaryotes and involves both nuclear and cytoplasmic steps, highlighting the complex trafficking of tRNA molecules during their maturation.

Enzymatic Cascade of this compound Synthesis

The biosynthesis of this compound proceeds through a series of intermediates, each catalyzed by a specific enzyme. The key enzymes and the transformations they catalyze are outlined below:

-

TRM5 (tRNA Methyltransferase 5): The pathway initiates in the nucleus with the methylation of guanosine (G) at position 37 to 1-methylguanosine (m1G).

-

TYW1 (tRNA-yW synthesizing protein 1): Following export to the cytoplasm, TYW1, an iron-sulfur cluster-containing enzyme, catalyzes the formation of the tricyclic core of this compound, converting m1G to 4-demethylwyosine (yW-187 or imG-14).

-

TYW2 (tRNA-yW synthesizing protein 2): TYW2 transfers an α-amino-α-carboxypropyl (acp) group from S-adenosylmethionine (SAM) to the C7 position of the tricyclic core, yielding yW-86.

-

TYW3 (tRNA-yW synthesizing protein 3): TYW3 then methylates the N4 position of the purine ring to produce yW-72.

-

TYW4 (tRNA-yW synthesizing protein 4): The final steps are catalyzed by the bifunctional enzyme TYW4, which first methylates the α-carboxy group of the acp side chain to form yW-58 and then adds a methoxycarbonyl group to the α-amino group, completing the synthesis of this compound (yW).

Visualization of the this compound Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound, spanning nuclear and cytoplasmic compartments.

Mechanism of Codon-Anticodon Stabilization

The primary function of this compound is to enhance the stability of the interaction between the tRNAPhe anticodon (GAA) and its cognate codons (UUU and UUC) on the mRNA. This stabilization is achieved through a combination of structural constraints and direct interactions.

Structural Rigidity and Stacking Interactions

The bulky and hydrophobic nature of the this compound base restricts the conformational flexibility of the anticodon loop. This pre-organizes the anticodon into an optimal conformation for codon recognition. Furthermore, this compound engages in stacking interactions with the adjacent adenosine at position 36 of the tRNA and the first base of the codon-anticodon duplex, thereby strengthening the overall binding.

Codon Discrimination and Prevention of Frameshifting

Molecular dynamics simulations and experimental data indicate that this compound modification leads to a preference for the UUC codon over the UUU codon. The presence of this compound is particularly crucial for preventing ribosomal frameshifting, a process where the ribosome shifts its reading frame, leading to the synthesis of non-functional or truncated proteins. The stabilization provided by this compound at the wobbly third position of the codon is thought to be a key factor in maintaining the correct reading frame, especially at slippery sequences rich in uracil residues.

Quantitative Data on Codon-Anticodon Interaction

The stabilizing effect of this compound on codon binding has been quantified through molecular dynamics simulations. The binding energy difference between tRNAPhe containing this compound binding to UUC versus UUU codons highlights this preference.

| Parameter | Value | Reference |

| Binding Energy (ΔGbinding) of tRNAPhe-yW with UUC codon | -18.597 kcal/mol | |

| Binding Energy (ΔGbinding) of tRNAPhe-yW with UUU codon | -13.808 kcal/mol | |

| Energy Difference (ΔΔG) Favoring UUC over UUU | 4.789 kcal/mol |

Experimental Protocols

The study of this compound and its role in translation involves a variety of specialized techniques. Below are detailed protocols for key experimental approaches.

In Vitro Reconstitution of this compound Biosynthesis

This protocol allows for the stepwise synthesis of this compound on a tRNAPhe substrate using recombinant enzymes.

Materials:

-

Purified tRNAPhe with specific this compound intermediate (e.g., from deletion strains)

-

Recombinant TYW2, TYW3, and TYW4 proteins

-

S-adenosylmethionine (Ado-Met)

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM spermidine, 0.5 mM DTT

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

RNase T1

-

LC-MS system

Procedure:

-

Set up the reaction mixture (10 µL total volume) containing:

-

2 µg of tRNAPhe intermediate

-

1.4 µM of the respective recombinant TYW enzyme

-

0.5 mM Ado-Met (a control without Ado-Met should be included)

-

Reaction Buffer to final volume

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 90 µL of 0.5 M Tris-HCl (pH 8.0) and 100 µL of phenol:chloroform:isoamyl alcohol.

-

Vortex and centrifuge to separate the phases.

-

Transfer the aqueous (upper) phase to a new tube.

-

Precipitate the tRNA by adding 2.5 volumes of 100% ethanol and incubating at -20°C for at least 30 minutes.

-

Centrifuge at high speed to pellet the tRNA, wash with 70% ethanol, and air dry the pellet.

-

Resuspend the tRNA in RNase-free water.

-

Digest the tRNA with RNase T1 according to the manufacturer's protocol.

-

Analyze the resulting tRNA fragments by LC-MS to identify the newly synthesized this compound intermediates or the final this compound product.

Quantitative Analysis of this compound by LC-MS/MS

This protocol describes the quantification of this compound from total tRNA isolated from cells.

Materials:

-

Total tRNA isolated from cells

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

tRNA Hydrolysis:

-

Digest 1-5 µg of total tRNA with Nuclease P1 in a suitable buffer at 37°C for 2 hours.

-

Add BAP and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

-

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed sample onto a C18 column.

-

Separate the nucleosides using a gradient of a suitable mobile phase (e.g., acetonitrile in water with a formic acid modifier).

-

Detect and quantify the nucleosides using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for this compound and other nucleosides are used for quantification.

-

Ribosome Profiling to Assess this compound Function

Ribosome profiling allows for a genome-wide analysis of translation, providing insights into codon occupancy times and the effects of this compound on translation efficiency.

Materials:

-

Cell culture of interest

-

Cycloheximide

-

Lysis buffer

-

RNase I

-

Sucrose gradient solutions

-

RNA purification kits

-

Reagents for library preparation for deep sequencing

Procedure:

-

Cell Lysis and Ribosome Footprinting:

-

Treat cultured cells with cycloheximide to arrest translating ribosomes.

-

Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

-

-

Isolation of Monosomes:

-

Separate the ribosome-protected fragments (footprints) from other cellular components by sucrose density gradient ultracentrifugation. Collect the monosome fraction.

-

-

RNA Extraction and Library Preparation:

-

Extract the RNA from the monosome fraction.

-

Purify the ~30 nucleotide ribosome footprints by gel electrophoresis.

-

Prepare a cDNA library from the footprints for high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the transcriptome to determine the density of ribosomes at each codon.

-

Analyze the data to identify differences in codon occupancy for UUU and UUC codons in the presence or absence of this compound, and to detect sites of ribosomal pausing or frameshifting.

-

Signaling Pathways and Logical Relationships

The regulation of this compound biosynthesis and its impact on translation can be visualized as a logical workflow.

Caption: A logical workflow from tRNA-Phe gene expression to this compound's role in translation.

Conclusion and Future Directions

This compound stands as a testament to the intricate regulatory mechanisms that govern protein synthesis. Its complex biosynthesis and profound impact on codon-anticodon stability underscore the importance of tRNA modifications in maintaining translational fidelity. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other hypermodified nucleosides.

Future research should focus on elucidating the precise kinetic parameters of the this compound biosynthetic enzymes and exploring the full extent of its role in regulating gene expression, particularly in the context of diseases where translational accuracy is compromised. The development of small molecule inhibitors of the TYW enzymes could also represent a novel therapeutic avenue for diseases such as cancer and viral infections, where frameshifting is a known mechanism of pathogenesis. A deeper understanding of the this compound pathway and its function will undoubtedly open new doors for both basic science and drug discovery.

References

Wybutosine derivatives and their natural occurrence

An In-depth Technical Guide to Wybutosine Derivatives: Natural Occurrence, Biosynthesis, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and regulating gene expression. Among the more than 100 known modifications, this compound (yW) stands out as one of the most structurally complex. Found exclusively at position 37 of eukaryotic and archaeal phenylalanine tRNA (tRNAPhe), immediately 3'-adjacent to the anticodon, this compound and its derivatives play an essential role in stabilizing codon-anticodon interactions.[1][2] This hypermodification is crucial for preventing ribosomal frameshifting, particularly during the translation of slippery sequences rich in uridine, such as the UUU and UUC codons for phenylalanine.[1][3]

The intricate, multi-step enzymatic synthesis of this compound is a testament to its biological importance. Disruptions in this pathway, leading to hypomodified tRNAPhe, have been implicated in a range of human diseases, including neurological disorders and cancer, making the enzymes of this pathway potential targets for therapeutic intervention.[2] This guide provides a comprehensive technical overview of this compound derivatives, their natural distribution, the molecular details of their biosynthesis, their physiological functions, and the analytical methods used for their study.

Chemical Structures and Natural Occurrence

This compound is a tricyclic nucleoside derived from guanosine, featuring a complex side chain. The core structure, known as wye, is a fluorescent imidazo[1,2-a]purine. Several derivatives of this compound exist in nature, differing in the modifications to this core structure and its side chain. The presence and type of derivative are specific to the organism and cellular environment (e.g., cytoplasm vs. mitochondria).

Key this compound Derivatives

-

This compound (yW): The canonical hypermodified nucleoside found in the cytoplasm of many eukaryotes, such as Saccharomyces cerevisiae.

-

Hydroxythis compound (OHyW): A hydroxylated form of this compound found in higher eukaryotes, including mammals.

-

Wyosine (imG): A simpler derivative lacking the extended side chain of this compound, found in the yeast Torulopsis utilis and in the mitochondria of kinetoplastids.

-

Archaeal Derivatives: Archaea exhibit a wide diversity of wyosine derivatives, including 7-methylwyosine (mimG) and isowyosine (imG2).

-

Biosynthetic Intermediates: Several precursors, such as 4-demethylwyosine (imG-14 or yW-187), 7-aminocarboxypropyl-demethylwyosine (yW-86), and 7-aminocarboxypropyl-wyosine (yW-72), can accumulate when the biosynthetic pathway is disrupted.

Natural Distribution and Abundance

The distribution of this compound derivatives is phylogenetically distinct, being conserved in Eukarya and Archaea but absent in Bacteria, which typically have 1-methylguanosine (m1G) at the same position. The levels and types of these modifications are dynamically regulated in response to cellular stress and are altered in disease states.

| Derivative/Precursor | Organism/Condition | Natural Occurrence & Relative Abundance Change | Citation(s) |

| This compound (yW) | Saccharomyces cerevisiae (yeast) | Abundant in wild-type strains. | |

| Hydroxythis compound (OHyW) | Mammals (Normal Tissues) | The predominant form in higher eukaryotes. | |

| Acute Myeloid Leukemia (AML) | Significantly decreased compared to Myelodysplastic Syndrome (MDS). | ||

| OHyW-72 (OHyW*) | Ehrlich ascites tumor cells | Accumulates as an undermodified precursor. | |

| Wyosine (imG) | Torulopsis utilis (yeast) | The final modification product instead of yW. | |

| imG-14 | Taxol-resistant cancer cells | Becomes the predominant modification due to TYW2 downregulation. | |

| Acute Myeloid Leukemia (AML) | Increased levels indicate a disrupted biosynthetic pathway. | ||

| 1-Methylguanosine (m1G) | Drosophila melanogaster, Bombyx mori | Present instead of this compound derivatives. | |

| Mouse neuroblastoma cells | Accumulates due to a block in the biosynthesis pathway. |

The this compound Biosynthesis Pathway

The synthesis of this compound from a guanosine residue in the tRNAPhe transcript is a complex, sequential process involving a series of dedicated enzymes, primarily designated as TRM5 and TYW1-4 in yeast. The pathway for hydroxythis compound (OHyW) in mammals involves an additional hydroxylation step catalyzed by TYW5. The majority of these reactions utilize S-adenosylmethionine (SAM) not only as a methyl donor but also as a source for larger chemical moieties.

References

The Wybutosine Biosynthesis Pathway: A Technical Guide to its Precursors and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wybutosine (yW) is a hypermodified tricyclic nucleoside found at position 37 of eukaryotic and archaeal phenylalanine tRNA (tRNAPhe), immediately 3' to the anticodon. This complex modification is crucial for maintaining translational reading frame fidelity by stabilizing codon-anticodon interactions. The intricate multi-step enzymatic pathway leading to this compound presents a fascinating area of study with implications for understanding fundamental biological processes and for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the precursors, enzymatic transformations, and key intermediates in the this compound biosynthesis pathway. It includes a summary of available quantitative data, detailed experimental protocols for studying the pathway, and visualizations of the core processes to facilitate a comprehensive understanding for researchers and drug development professionals.

The this compound Biosynthesis Pathway: An Overview

The biosynthesis of this compound is a highly orchestrated process that begins with a standard guanosine residue at position 37 of the tRNAPhe precursor. The pathway involves a series of enzymatic modifications, with S-adenosylmethionine (SAM) playing a central and multifaceted role, acting as a donor of a methyl group, an α-amino-α-carboxypropyl (acp) group, and a 5'-deoxyadenosyl radical.[1][2] In Saccharomyces cerevisiae, the pathway is catalyzed by a dedicated set of five enzymes: TRM5, TYW1, TYW2, TYW3, and TYW4.[1][3][4]

Precursors of the this compound Pathway

The primary precursors for the this compound biosynthesis pathway are:

-

Guanosine at position 37 of tRNAPhe: The starting point for the entire modification cascade is a genetically encoded guanosine residue within the anticodon loop of the phenylalanine tRNA.

-

S-adenosylmethionine (SAM): This ubiquitous biological cofactor is a versatile substrate in the pathway, contributing different chemical moieties at various stages.

-

Pyruvate: This central metabolite serves as a carbon source for the formation of the tricyclic core of this compound, a reaction catalyzed by TYW1.

-

Flavin Mononucleotide (FMN): FMN acts as a cofactor for the radical SAM enzyme TYW1 in the formation of the 4-demethylwyosine (imG-14) intermediate.

Enzymatic Steps and Intermediates

The pathway proceeds through a series of well-defined intermediates, each generated by a specific enzymatic reaction.

-

N1-methylation of Guanosine (G) to m1G: The first committed step is the methylation of the guanosine at position 37 to form 1-methylguanosine (m1G). This reaction is catalyzed by the tRNA (guanine37-N1)-methyltransferase, TRM5 (or Trm5), using SAM as the methyl donor.

-

Formation of the Tricyclic Core (imG-14): The radical SAM enzyme TYW1 utilizes m1G-modified tRNAPhe, SAM, and pyruvate to catalyze the formation of the tricyclic core structure, 4-demethylwyosine (imG-14), also known as yW-187. This is a chemically complex step involving the formation of an imidazoline ring.

-

Addition of the α-amino-α-carboxypropyl (acp) Group (yW-86): The enzyme TYW2 , an S-adenosyl-L-methionine-dependent tRNA 4-demethylwyosine(37)-C7 aminocarboxypropyltransferase, transfers the acp group from SAM to the C7 position of the imG-14 base. This results in the formation of the intermediate yW-86.

-

N4-methylation (yW-72): The intermediate yW-86 is then methylated at the N4 position by TYW3 , a dedicated methyltransferase that also uses SAM as the methyl donor, to produce yW-72.

-

Final Methylation and Methoxycarbonylation (yW): The final two steps are catalyzed by the bifunctional enzyme TYW4 . TYW4 first methylates the α-carboxy group of the acp side chain to form yW-58. Subsequently, it catalyzes a methoxycarbonylation reaction at the α-amino group to complete the synthesis of the mature this compound (yW) base.

Data Presentation

Quantitative data for the this compound biosynthesis pathway is still being actively researched. The following tables summarize the available information on the key components and intermediates.

| Enzyme | Gene (S. cerevisiae) | Function | Cofactor(s) | Substrate(s) | Product(s) | Kinetic Parameters (Km, kcat) |

| TRM5 | YDL081C | N1-methylation of G37 | SAM | Guanosine-tRNAPhe, SAM | m1G-tRNAPhe, S-adenosylhomocysteine (SAH) | Km and kcat values have been determined for archaeal Trm5, but specific values for yeast Trm5 are not readily available in the reviewed literature. |

| TYW1 | YPL207W | Formation of tricyclic core | SAM, Pyruvate, FMN, [4Fe-4S] cluster | m1G-tRNAPhe, SAM, Pyruvate | 4-demethylwyosine (imG-14)-tRNAPhe | Not readily available in the reviewed literature. |

| TYW2 | YML005W | α-amino-α-carboxypropyl transfer | SAM | imG-14-tRNAPhe, SAM | yW-86-tRNAPhe, 5'-deoxyadenosine | Not readily available in the reviewed literature. |

| TYW3 | YGL050W | N4-methylation | SAM | yW-86-tRNAPhe, SAM | yW-72-tRNAPhe, SAH | Not readily available in the reviewed literature. |

| TYW4 | YOL141W | Methylation and methoxycarbonylation | SAM | yW-72-tRNAPhe, SAM | This compound (yW)-tRNAPhe, SAH | Not readily available in the reviewed literature. |

| Intermediate | Alternate Name | Molecular Weight Difference from this compound (Da) | Description |

| m1G | 1-methylguanosine | - | The initial methylated precursor. |

| imG-14 | yW-187 | -187 | The tricyclic core structure. |

| yW-86 | -86 | Intermediate with the acp group attached. | |

| yW-72 | -72 | N4-methylated intermediate. | |

| yW-58 | -58 | α-carboxy methylated intermediate. | |

| yW | This compound | 0 | The final, mature modified nucleoside. |

Note: The molecular weight differences are based on mass spectrometry data from studies on S. cerevisiae deletion mutants.

Experimental Protocols

In Vitro Reconstitution of this compound Biosynthesis

This protocol describes the general steps for reconstituting the later stages of the this compound biosynthesis pathway in vitro using recombinant enzymes and tRNA substrates isolated from deletion mutant strains.

Materials:

-

Recombinant, purified TYW2, TYW3, and TYW4 enzymes.

-

tRNAPhe substrates with specific intermediate modifications (e.g., yW-187-tRNAPhe from a ΔTYW2 strain).

-

Reaction buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.5 mM DTT, 1 mM spermidine.

-

S-adenosylmethionine (SAM) solution (0.5 mM).

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1).

-

Ethanol.

-

RNase T1.

-

Nuclease P1.

-

Bacterial Alkaline Phosphatase (BAP).

-

LC-MS grade water and solvents.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the tRNAPhe substrate (e.g., 2 µg), the corresponding recombinant TYW enzyme (e.g., 1.4 µM), and SAM (to a final concentration of 0.5 mM) in a total volume of 10 µL. A control reaction without SAM should be included.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Reaction Termination and tRNA Precipitation: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge to separate the phases. Transfer the aqueous phase to a new tube and precipitate the tRNA by adding 2.5 volumes of cold ethanol and incubating at -20°C.

-

tRNA Digestion for Analysis:

-

For RNase T1 digestion (fragment analysis): Resuspend the tRNA pellet in RNase T1 buffer and incubate according to the manufacturer's instructions. This will generate fragments for mass spectrometric analysis of the anticodon loop.

-

For complete nucleoside digestion: Resuspend the tRNA pellet in a suitable buffer and digest with nuclease P1 and BAP for 3 hours at 37°C to obtain individual nucleosides.

-

-

LC-MS Analysis: Analyze the digested samples by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the reaction products.

Analysis of this compound and its Intermediates by LC-MS

This protocol outlines a general method for the analysis of tRNA nucleosides by reverse-phase HPLC coupled with mass spectrometry.

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Reverse-phase C18 column (e.g., ODS column).

-

Electrospray Ionization (ESI) Mass Spectrometer.

Reagents:

-

Solvent A: 5 mM ammonium acetate (pH 5.3) with 0.1% acetonitrile.

-

Solvent B: 60% acetonitrile in water.

Procedure:

-

Sample Preparation: The digested nucleoside mixture from the in vitro reconstitution or from total tRNA isolated from cells is filtered and transferred to an HPLC vial.

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution program to separate the nucleosides. A typical gradient might be: 1-35% Solvent B over 35 minutes, followed by a wash and re-equilibration.

-

-

Mass Spectrometry Detection:

-

The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode with a spray voltage of around 5 kV and a capillary temperature of approximately 270°C.

-

Acquire mass spectra over a relevant m/z range to detect the protonated molecular ions of this compound and its precursors.

-

Tandem mass spectrometry (MS/MS) can be used for structural confirmation of the identified nucleosides.

-

Visualizations

This compound Biosynthesis Pathway

Caption: The enzymatic cascade of the this compound biosynthesis pathway.

Experimental Workflow for this compound Analysis

Caption: Workflow for the analysis of this compound and its precursors.

Conclusion

The this compound biosynthesis pathway is a testament to the chemical complexity and biological importance of tRNA modifications. Understanding the intricate details of its precursors, enzymatic machinery, and regulatory mechanisms is crucial for a complete picture of translational control and its implications in health and disease. While significant progress has been made in elucidating the core steps of this pathway, further research is needed to uncover the precise kinetics and regulatory networks that govern the production of this compound. The experimental approaches outlined in this guide provide a framework for researchers to delve deeper into these questions, potentially paving the way for novel therapeutic interventions that target this critical cellular process.

References

- 1. embopress.org [embopress.org]

- 2. This compound biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and computational workflow for the analysis of tRNA pools from eukaryotic cells by mim-tRNAseq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cellular Localization of Wybutosine Biosynthesis Enzymes: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

Wybutosine (yW) is a complex, tricyclic hypermodified guanosine found at position 37 of phenylalanine tRNA (tRNAPhe) in eukaryotes and archaea. Its presence is crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis. The biosynthesis of this compound is a multi-step enzymatic process involving a cascade of specialized enzymes. Understanding the precise subcellular location of these enzymes is paramount for elucidating the spatial organization of this critical tRNA modification pathway and for identifying potential targets for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular localization of the core this compound synthesis enzymes in the model organism Saccharomyces cerevisiae, supported by quantitative whole-cell abundance data, detailed experimental protocols, and visual workflows.

The this compound Biosynthesis Pathway: An Overview

The synthesis of this compound from a standard guanosine residue in the tRNAPhe anticodon loop is a sequential process catalyzed by a series of enzymes known as TYW (tRNA-YW) proteins and the initial methyltransferase, TRM5. The established pathway in S. cerevisiae serves as the primary model for eukaryotic this compound biosynthesis.

Cellular Localization and Abundance of this compound Synthesis Enzymes

The subcellular compartmentalization of the this compound synthesis machinery has been primarily elucidated through a large-scale, high-throughput study utilizing C-terminal Green Fluorescent Protein (GFP) tagging of the yeast proteome. This qualitative data, combined with quantitative whole-cell abundance data from a comprehensive meta-analysis of 21 proteomics studies, provides a detailed picture of these enzymes within the cell.

While the primary locations have been identified, quantitative data on the fractional distribution of enzymes that reside in multiple compartments (e.g., TYW2) is not currently available in the literature. The following tables summarize the known localization and total cellular abundance for each core enzyme in the pathway.

Table 1: Qualitative Subcellular Localization of this compound Synthesis Enzymes in S. cerevisiae

| Enzyme | Systematic Name | Subcellular Localization(s) | Primary Data Source |

| TRM5 | YDL081C | Nucleus, Cytoplasm | --INVALID-LINK-- |

| TYW1 | YPL207W | Endoplasmic Reticulum (ER) | --INVALID-LINK-- |

| TYW2 | YML005W | Cytoplasm, Endoplasmic Reticulum (ER), Nuclear Envelope | --INVALID-LINK-- |

| TYW3 | YGL050W | Cytoplasm | Predicted based on homology; not definitively localized in yeast in the primary screen. |

| TYW4 | YOL141W | Cytoplasm, Mitochondria | --INVALID-LINK-- |

Data derived from the comprehensive GFP-fusion localization study by Huh et al. (2003) and cited in Noma et al. (2006).

Table 2: Quantitative Whole-Cell Abundance of this compound Synthesis Enzymes

| Enzyme | Systematic Name | Median Abundance (Molecules/Cell) | Median Absolute Deviation | Data Source |

| TRM5 | YDL081C | 2,755 | 1,029 | --INVALID-LINK-- |

| TYW1 | YPL207W | 4,079 | 1,124 | --INVALID-LINK-- |

| TYW2 | YML005W | 1,019 | 308 | --INVALID-LINK-- |

| TYW3 | YGL050W | 3,390 | 1,118 | --INVALID-LINK-- |

| TYW4 | YOL141W | 741 | 185 | --INVALID-LINK-- |

Abundance data represents a unified consensus from 21 quantitative proteomics datasets, providing a robust measure of total protein levels in a haploid yeast cell during log-phase growth.

Experimental Protocols for Determining Cellular Localization

The localization data for the TYW enzymes is primarily based on C-terminal GFP tagging and fluorescence microscopy. However, immunofluorescence and subcellular fractionation followed by Western blotting are standard complementary techniques used to validate and quantify protein distribution. Detailed protocols for these key methodologies are provided below.

C-terminal GFP Tagging and Fluorescence Microscopy (Based on Huh et al., 2003)

This method involves the homologous recombination of a PCR-generated cassette containing the GFP coding sequence and a selectable marker at the 3' end of the target open reading frame (ORF) in the yeast chromosome. This results in the expression of a C-terminally tagged fusion protein under the control of its native promoter.

Detailed Methodology:

-

Primer Design: Design forward and reverse primers (~100 bp total length). The 3' end of each primer anneals to the plasmid template (e.g., pFA6a-GFP(S65T)-kanMX6), while the 5' end contains 40-45 bp of homology to the region immediately upstream of the stop codon (forward primer) or downstream of the ORF (reverse primer) of the target gene.

-

PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the GFP-marker cassette from the template plasmid. The resulting product will be flanked by sequences homologous to the target genomic locus.

-

Yeast Transformation: Transform a suitable haploid yeast strain (e.g., BY4741) with the purified PCR product using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Selection: Plate the transformed cells onto selective medium (e.g., YPD + G418 for the kanMX6 marker) and incubate for 2-3 days at 30°C.

-

Verification: Verify correct integration of the cassette by performing colony PCR on putative transformants. Use a forward primer upstream of the integration site and a reverse primer within the GFP cassette.

-

Microscopy Sample Preparation: Grow verified strains to mid-logarithmic phase (OD600 ≈ 0.5) in appropriate synthetic defined (SD) medium. To immobilize cells for imaging, coat the wells of a 96-well glass-bottom plate with 50 µg/mL concanavalin A. Add cell culture to the wells and allow cells to adhere.

-

Imaging: Image cells using an inverted fluorescence microscope equipped with a high-magnification oil-immersion objective (e.g., 100x). Acquire images using filters for GFP (for the fusion protein), DAPI (to stain the nucleus and mitochondrial DNA), and Differential Interference Contrast (DIC) for cell morphology.

-

Co-localization (Optional): To confirm localization to a specific organelle, mate the GFP-tagged strain with a reference strain expressing a red fluorescent protein (RFP)-tagged marker for the organelle of interest (e.g., an ER or mitochondrial marker). Image diploid cells for both GFP and RFP signals.

Immunofluorescence Staining

This technique uses specific primary antibodies to detect the protein of interest and fluorescently labeled secondary antibodies for visualization by microscopy. It is particularly useful for proteins where a GFP tag might interfere with localization or function.

Detailed Methodology:

-

Cell Growth and Fixation: Grow yeast cells (5-10 mL) to early-log phase (OD600 ~0.2-0.5). Fix the cells by adding formaldehyde directly to the culture medium to a final concentration of 3.7% and incubate with shaking for 45-60 minutes at room temperature.

-

Cell Wall Digestion: Pellet the fixed cells, wash with a phosphate buffer, and resuspend in a sorbitol buffer. Treat the cells with Zymolyase (e.g., 100T) and a reducing agent like β-mercaptoethanol at 30°C for 15-30 minutes to generate spheroplasts. Monitor digestion progress under a light microscope.

-

Permeabilization and Blocking: Gently wash the spheroplasts and adhere them to poly-L-lysine coated multi-well slides. Permeabilize the cells by immersing the slide in ice-cold methanol for 6 minutes, followed by ice-cold acetone for 30 seconds. Rehydrate the cells and block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.

-

Antibody Incubation: Incubate the cells with a specific primary antibody (e.g., rabbit anti-TYW1) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing and Secondary Antibody: Wash the cells extensively with blocking buffer. Incubate with a fluorescently-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Mounting and Imaging: Wash the cells again, counterstain DNA with DAPI if desired, and mount the slide with an anti-fade mounting medium. Image using a fluorescence or confocal microscope.

Subcellular Fractionation and Western Blotting

This biochemical approach separates cellular components into different fractions based on their physical properties (e.g., density, size). The presence and relative abundance of a protein in each fraction can then be determined by quantitative Western blotting.

Detailed Methodology:

-

Spheroplast Preparation: Grow a large volume of yeast culture (e.g., 1L) to mid-log phase. Harvest cells and convert them to spheroplasts by enzymatic digestion of the cell wall with Zymolyase in an osmotic support buffer (e.g., 1.2 M sorbitol).

-

Homogenization: Resuspend the spheroplasts in a hypotonic lysis buffer containing protease inhibitors. Lyse the cells gently using a Dounce homogenizer with a tight-fitting pestle.

-

Differential Centrifugation:

-

Step 1 (Nuclear Fraction): Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and any unlysed cells. The supernatant (S1) contains cytoplasm, mitochondria, and microsomes.

-

Step 2 (Mitochondrial Fraction): Centrifuge the S1 supernatant at a medium speed (e.g., 10,000 x g for 15 min). The resulting pellet (P2) is enriched for mitochondria. The supernatant (S2) contains cytoplasm and microsomes.

-

Step 3 (Microsomal and Cytosolic Fractions): Centrifuge the S2 supernatant at high speed in an ultracentrifuge (e.g., 100,000 x g for 1 hour). The pellet (P3) contains the microsomal fraction (ER, Golgi), and the supernatant (S3) is the soluble cytosolic fraction.

-

-

Further Purification (Optional): For greater purity, fractions (e.g., the P2 mitochondrial pellet) can be further purified using density gradient centrifugation (e.g., on a Sucrose or Ficoll gradient).

-

Western Blot Analysis: Determine the protein concentration of each fraction. Separate equal amounts of total protein from each fraction by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane. Probe the membrane with primary antibodies against the protein of interest (e.g., anti-TYW4) and against well-characterized markers for each subcellular fraction (e.g., Porin for mitochondria, Dpm1 for ER, Pgk1 for cytosol) to assess enrichment and cross-contamination. Use a quantitative detection method (e.g., fluorescence-based secondary antibodies) to determine the relative abundance of the target protein in each fraction.

Conclusion and Future Directions

The core enzymes of the this compound biosynthesis pathway in S. cerevisiae are distributed across multiple cellular compartments, including the cytoplasm, nucleus, endoplasmic reticulum, and mitochondria. Qualitative localization has been robustly established through genome-wide GFP-tagging, and whole-cell abundance levels have been quantified by proteomic meta-analysis. A significant knowledge gap remains in the quantitative distribution of these enzymes, particularly for those found in multiple locations. Future research employing quantitative immunofluorescence or meticulous subcellular fractionation coupled with mass spectrometry or quantitative Western blotting will be necessary to dissect the precise fractional distribution of these enzymes. Such studies will provide a more granular understanding of the logistical flow of tRNAPhe through the cell as it undergoes this vital, multi-stage modification process, and may reveal novel regulatory mechanisms and potential vulnerabilities for therapeutic targeting.

Methodological & Application

Application Notes and Protocols: Utilizing CRISPR-Cas9 for the Functional Analysis of Wybutosine Biosynthesis Genes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wybutosine (yW) is a hypermodified guanosine found at position 37 of eukaryotic and archaeal phenylalanine tRNA (tRNAPhe), immediately adjacent to the anticodon. This complex modification is crucial for maintaining translational reading frame fidelity by stabilizing codon-anticodon interactions. The biosynthesis of this compound is a multi-step enzymatic process involving a series of highly conserved enzymes. Deficiencies in this compound biosynthesis have been linked to various pathological conditions, including neurological disorders. The CRISPR-Cas9 gene-editing tool offers a powerful approach to systematically knock out the genes involved in this pathway, enabling a detailed investigation of their individual roles and the downstream consequences of this compound deficiency.

These application notes provide a comprehensive guide for researchers to utilize CRISPR-Cas9 technology to study the function of this compound biosynthesis genes. We provide detailed protocols for gene knockout in mammalian cells, quantitative analysis of this compound and its derivatives, and the assessment of resulting cellular phenotypes.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from a guanosine residue in the tRNAPhe involves a series of enzymatic steps. In eukaryotes, this pathway is primarily carried out by the TYW family of enzymes (TYW1, TYW2, TYW3, and TYW4) and the initial methyltransferase, TRM5.[1][2] The generalized pathway is as follows:

-

TRM5: Methylates the N1 position of guanosine (G) to form 1-methylguanosine (m¹G).

-

TYW1: Catalyzes the formation of the tricyclic core structure, producing 4-demethylwyosine (imG-14).[3][4]

-

TYW2: Adds an α-amino-α-carboxypropyl (acp) group to the C7 position of imG-14.

-

TYW3: Methylates the N3 position of the imidazopurine ring.

-

TYW4: Performs the final modifications to the side chain, resulting in the mature this compound (yW). In mammalian cells, a further hydroxylation step by TYW5 can lead to hydroxythis compound (OHyW).

Data Presentation: Quantitative Outcomes of Gene Knockout

The following tables summarize the expected quantitative data from CRISPR-Cas9 mediated knockout of this compound biosynthesis genes.

| Gene Target | Cell Line | Editing Efficiency (%) | Reduction in OHyW Levels (%) | Phenotypic Consequence | Reference |

| TYW1 | hESCs | Not explicitly quantified, but knockout confirmed by sequencing | 100% (complete abolishment) | Impaired neuronal differentiation | [5] |

| TYW1 | HEK293T | High (T7 endonuclease I assay) | Not quantified, but protein suppression confirmed | Increased membrane protein production |

| Analysis Method | Analyte | Expected Result in Knockout Cells |

| LC-MS/MS | This compound (yW) / Hydroxythis compound (OHyW) | Complete absence or significant reduction |

| Western Blot | TYW1 Protein | Absence of protein band |

| Sanger Sequencing | Target Gene Locus | Presence of insertions/deletions (indels) confirming frameshift mutation |

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of TYW1 in Mammalian Cells (e.g., HEK293T or hESCs)

This protocol describes the generation of a stable cell line with a knockout of the TYW1 gene using a lentiviral CRISPR-Cas9 system.

1.1. Guide RNA (gRNA) Design and Cloning:

-

Design two to three gRNAs targeting an early exon of the TYW1 gene using a publicly available design tool (e.g., CHOPCHOP, CRISPOR). Select gRNAs with high on-target and low off-target scores.

-

Synthesize complementary oligonucleotides for the selected gRNA sequences with appropriate overhangs for cloning into a lentiviral gRNA expression vector (e.g., lentiCRISPRv2).

-

Anneal the complementary oligonucleotides to form a double-stranded DNA insert.

-

Ligate the annealed insert into the linearized gRNA expression vector.

-

Transform the ligated plasmid into competent E. coli and select for positive clones by antibiotic resistance.

-

Verify the correct insertion of the gRNA sequence by Sanger sequencing.

1.2. Lentivirus Production:

-

Co-transfect HEK293T cells with the gRNA expression plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter to remove cellular debris.

-

Concentrate the lentiviral particles by ultracentrifugation or a commercially available concentration reagent.

-

Determine the viral titer using a standard method (e.g., p24 ELISA or qPCR).

1.3. Transduction of Target Cells:

-

Plate the target cells (e.g., HEK293T or hESCs) at an appropriate density.

-

Transduce the cells with the lentiviral particles at a multiplicity of infection (MOI) that results in a single viral integration per cell.

-

Add polybrene (8 µg/mL) to enhance transduction efficiency.

-

Incubate the cells for 24 hours.

1.4. Selection and Clonal Isolation:

-

Replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) at a pre-determined concentration.

-

Select the cells for 3-5 days until non-transduced control cells are eliminated.

-

Perform single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution to isolate individual clones.

-

Expand the single-cell clones into individual populations.

1.5. Validation of Gene Knockout:

-

Genomic DNA Analysis: Extract genomic DNA from each clonal population. Amplify the targeted region of the TYW1 gene by PCR. Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.

-

Western Blot Analysis: Lyse the cells and perform a Western blot using an antibody specific for the TYW1 protein to confirm the absence of protein expression.

Protocol 2: Quantitative Analysis of this compound (OHyW) by LC-MS/MS

This protocol outlines the procedure for the extraction of tRNA and the subsequent quantification of OHyW levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2.1. tRNA Extraction:

-

Harvest approximately 1x107 cells from both wild-type and TYW1 knockout cell lines.

-

Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.

-

Isolate the small RNA fraction containing tRNA using a specialized kit or by size-selective precipitation with isopropanol.

-

Quantify the concentration and assess the purity of the isolated small RNA using a spectrophotometer (e.g., NanoDrop).

2.2. Enzymatic Digestion of tRNA:

-

To 10 µg of the isolated small RNA, add nuclease P1 (2U) in a buffer containing 10 mM ammonium acetate (pH 5.3).

-

Incubate the reaction at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase (1U) and continue the incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

-

Terminate the reaction by adding an equal volume of acetonitrile.

-

Centrifuge the sample at high speed to pellet the enzymes and any undigested material.

-

Transfer the supernatant containing the digested nucleosides to a new tube for LC-MS/MS analysis.

2.3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column suitable for nucleoside analysis.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Develop a suitable gradient to separate the nucleosides. For example, start with 5% B, ramp to 50% B over 15 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

OHyW: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z). The exact masses will depend on the specific adduct being monitored (e.g., [M+H]+).

-

Internal Standard: Use a stable isotope-labeled nucleoside as an internal standard for accurate quantification.

-

-

Optimization: Optimize the collision energy and other MS parameters for the specific instrument and analytes.

-

2.4. Data Analysis:

-

Integrate the peak areas for OHyW and the internal standard in both the wild-type and knockout samples.

-

Calculate the relative abundance of OHyW in the knockout cells compared to the wild-type cells, normalized to the internal standard.

Protocol 3: Phenotypic Analysis of Neuronal Differentiation

This protocol describes a method to assess the impact of TYW1 knockout on the differentiation of human embryonic stem cells (hESCs) into neurons.

3.1. Neuronal Induction:

-

Culture wild-type and TYW1-knockout hESCs on a suitable matrix (e.g., Matrigel).

-

Induce neuronal differentiation using a dual SMAD inhibition protocol by treating the cells with Noggin and SB431542.

-

Continue the differentiation process for a period of 2-3 weeks, following an established neuronal differentiation protocol.

3.2. Immunofluorescence Staining:

-

Fix the differentiated cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Incubate the cells with primary antibodies against neuronal markers such as MAP2 (a mature neuron marker) and β-III-tubulin (a pan-neuronal marker).

-

Wash the cells and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

3.3. Imaging and Quantification:

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the percentage of MAP2-positive or β-III-tubulin-positive cells in both wild-type and knockout cultures.

-

Analyze the morphology of the differentiated neurons, looking for differences in neurite outgrowth and complexity.

Mandatory Visualizations

Caption: The enzymatic pathway of this compound biosynthesis.

References

- 1. Essential transcription factors for induced neuron differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound hypomodification of tRNAphe activates HERVK and impairs neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Essential transcription factors for induced neuron differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Developing Assays to Measure Wybutosine's Effect on Frameshifting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wybutosine (yW) is a hypermodified guanosine analog found at position 37 of eukaryotic and archaeal phenylalanine tRNA (tRNAPhe), immediately 3' to the anticodon.[1][2] This complex modification plays a critical role in ensuring translational accuracy by stabilizing the codon-anticodon interaction, particularly at slippery sequences prone to ribosomal frameshifting.[1][3][4] A deficiency in this compound has been linked to increased instances of -1 ribosomal frameshifting, a process that can lead to the production of non-functional or aberrant proteins and is implicated in various diseases and viral replication mechanisms. Therefore, the development of robust assays to measure the effect of this compound on frameshifting is crucial for basic research and for the development of novel therapeutics targeting this pathway.

These application notes provide detailed protocols for two complementary assays to investigate the role of this compound in preventing ribosomal frameshifting:

-

Dual-Luciferase Reporter Assay: A well-established method to quantify the frequency of ribosomal frameshifting in vivo or in vitro.

-

LC-MS/MS Analysis of this compound: A quantitative method to determine the modification status of tRNAPhe.

Signaling Pathways and Logical Relationships

Experimental Workflow: Dual-Luciferase Reporter Assay

Protocol 1: Dual-Luciferase Reporter Assay for Measuring Frameshifting

This protocol is adapted from established methods for measuring programmed ribosomal frameshifting.

1.1. Principle

A dual-luciferase reporter vector is engineered to contain a slippery sequence (e.g., from a viral genome or a synthetic construct) between the Renilla luciferase (RLuc) and Firefly luciferase (FLuc) coding sequences. The FLuc is in the -1 reading frame relative to RLuc. In-frame translation produces only RLuc. If a -1 ribosomal frameshift occurs at the slippery site, a RLuc-FLuc fusion protein is synthesized. The ratio of FLuc to RLuc activity is directly proportional to the frameshifting efficiency.

1.2. Materials

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Dual-luciferase reporter vector (e.g., psiCHECK™-2)

-

Plasmid containing the slippery sequence of interest

-

In-frame control plasmid (FLuc in the same frame as RLuc)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

1.3. Methods

-

Vector Construction:

-

Clone the slippery sequence of interest between the RLuc and FLuc coding regions of the dual-luciferase vector. Ensure the FLuc is in the -1 reading frame.

-

Construct an in-frame control vector where the FLuc is in the 0 reading frame relative to RLuc. This is used for normalization.

-

Construct a no-frameshift control with a non-slippery sequence.

-

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 24-well plate to be 70-90% confluent at the time of transfection.

-

Transfect cells with the reporter plasmids according to the manufacturer's protocol for the transfection reagent.

-

-

Cell Lysis and Luciferase Assay:

-

24-48 hours post-transfection, lyse the cells using the passive lysis buffer provided in the assay kit.

-

Measure RLuc and FLuc activities sequentially in a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.

-

1.4. Data Analysis

-

Calculate the ratio of FLuc to RLuc activity for each sample.

-

Normalize the frameshift reporter ratio to the in-frame control ratio to determine the frameshifting efficiency.

-

Frameshift Efficiency (%) = [(FLucframeshift / RLucframeshift) / (FLucin-frame / RLucin-frame)] x 100

1.5. Data Presentation

| Construct | Slippery Sequence | Mean RLuc Activity (RLU) | Mean FLuc Activity (RLU) | FLuc/RLuc Ratio | Normalized Frameshift Efficiency (%) |

| In-frame Control | N/A | 1.5 x 106 | 1.2 x 106 | 0.80 | 100 |

| Frameshift Reporter (WT cells) | UUUAAAC | 1.6 x 106 | 8.0 x 104 | 0.05 | 6.25 |

| Frameshift Reporter (TYW knockout cells) | UUUAAAC | 1.5 x 106 | 1.5 x 105 | 0.10 | 12.5 |

| No-frameshift Control | GGGCCCG | 1.7 x 106 | 1.7 x 103 | 0.001 | 0.125 |

Experimental Workflow: LC-MS/MS for this compound Quantification

Protocol 2: LC-MS/MS Analysis for this compound Quantification

This protocol outlines a method for the quantitative analysis of this compound in tRNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2.1. Principle

Total tRNA is isolated from cells and enzymatically digested into individual nucleosides. The resulting nucleoside mixture is separated by liquid chromatography and detected by tandem mass spectrometry. The amount of this compound can be quantified relative to the amount of canonical nucleosides.

2.2. Materials

-

Cell pellets

-

Total RNA extraction kit

-

tRNA purification kit or method (e.g., PAGE or affinity chromatography)

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS)

-

C18 reverse-phase HPLC column

-

This compound standard (if available for absolute quantification)

2.3. Methods

-

tRNA Isolation:

-

Extract total RNA from cell pellets using a commercial kit.

-

Purify tRNA from the total RNA pool.

-

-

Enzymatic Digestion:

-